spoIVFA protein
Description
Properties
CAS No. |
145138-21-2 |
|---|---|
Molecular Formula |
C10H11NO |
Synonyms |
spoIVFA protein |
Origin of Product |
United States |
Genetic and Transcriptional Regulation of Spoivfa Protein Expression
Genomic Organization of the spoIVFA Locus
The gene encoding the SpoIVFA protein, spoIVFA, is located within the spoIVF operon in Bacillus subtilis. nih.gov This operon is a two-cistron (bicistronic) unit, with spoIVFA being the promoter-proximal gene, followed by the promoter-distal gene, spoIVFB. nih.gov This genomic arrangement ensures the coordinated expression of both SpoIVFA and SpoIVFB, which function together as integral components of a signaling complex. Both gene products are integral membrane proteins that localize to the boundary between the mother cell and the forespore during sporulation. nih.govnih.gov The entire spoIVF operon is transcribed as a single unit, placing the synthesis of both proteins under the same regulatory control. nih.gov
| Gene | Position in Operon | Function of Protein Product |
| spoIVFA | Promoter-proximal | Regulatory protein, inhibitor of SpoIVFB, anchor for the signaling complex. nih.govpnas.org |
| spoIVFB | Promoter-distal | Putative processing enzyme (metalloprotease) for pro-σK. nih.govnih.gov |
Transcriptional Control Mechanisms Governing spoIVFA Expression
The transcription of the spoIVFA gene is not constitutive but is instead activated at a specific point during the sporulation cascade, primarily through the action of specialized sigma factors.
The primary transcriptional activator of the spoIVF operon is the mother-cell-specific sigma factor, σE (sigma E). nih.govharvard.edu Following asymmetric cell division, σE becomes active in the larger mother cell compartment and directs RNA polymerase to transcribe a regulon of genes necessary for the subsequent stages of development, including spoIVFA and spoIVFB. harvard.eduasm.orgcuni.cz The requirement of σE for spoIVFA transcription has been demonstrated experimentally; in the absence of σE, the localization of a GFP-SpoIVFA fusion protein is impaired because its synthesis is blocked. harvard.edu
While σE directly controls the transcription of spoIVFA, the forespore-specific sigma factor, σF (sigma F), exerts a crucial indirect influence. The activation of σE in the mother cell is itself a regulated event that depends on a signal from the forespore. harvard.edu This signal is the protein SpoIIR, whose synthesis is under the control of σF. harvard.edunih.gov Therefore, the activity of σF in the forespore is a prerequisite for the activation of σE in the mother cell, and consequently, for the transcription of spoIVFA. harvard.edu Furthermore, the proper localization of the this compound to the outer forespore membrane requires the protein SpoIIQ , which is synthesized in the forespore under the control of σF. harvard.edu This demonstrates a complex intercompartmental regulation where a sigma factor in one cell (σF) governs the synthesis of a protein required for the correct placement of a protein (SpoIVFA) synthesized under the control of a sigma factor in the adjacent cell (σE).
| Sigma Factor | Location of Activity | Role in SpoIVFA Regulation |
| σE | Mother Cell | Directly activates the transcription of the spoIVF operon. nih.govharvard.edu |
| σF | Forespore | Indirectly enables spoIVFA transcription by controlling the synthesis of SpoIIR, which activates σE. Also controls the synthesis of SpoIIQ, required for SpoIVFA localization. harvard.edu |
The synthesis of the this compound is tightly coupled to the morphological progression of sporulation. Its production is initiated following the asymmetric division of the sporangium and the subsequent activation of σE in the mother cell. harvard.educuni.cz The accumulation of SpoIVFA in the septal membrane is coincident with the onset of engulfment, the process by which the mother cell membrane migrates around and ultimately engulfs the forespore. harvard.edu
Western blot analysis of sporulating cells shows that the level of this compound begins to rise and then decreases at later stages of sporulation, a decline that coincides with the activation of the pro-σK processing it regulates. nih.govresearchgate.net This temporal pattern ensures that SpoIVFA is present to form the inhibitory complex with SpoIVFB and BofA, preventing premature activation of the late-stage transcription factor σK. pnas.orgbiorxiv.org The subsequent degradation of SpoIVFA is a key step that relieves this inhibition, allowing development to proceed to the final stages of spore maturation. researchgate.net
Regulation by Sigma Factors (e.g., σE, σF)
Post-transcriptional and Translational Control of this compound Levels
Beyond transcriptional initiation, the cellular concentration of SpoIVFA is meticulously regulated through post-transcriptional and translational mechanisms, primarily involving protein stability and proteolytic cleavage. nih.govnih.gov These control layers allow for rapid adjustments in SpoIVFA levels in response to developmental cues.
A major factor in the post-transcriptional control of SpoIVFA is its interaction with the protein BofA . In the presence of BofA, the this compound is substantially stabilized, with its levels increasing by more than 20-fold. nih.govnih.gov Experimental data shows that in the absence of BofA, SpoIVFA is highly unstable and is degraded rapidly, with a half-life of less than 1.5 minutes. nih.gov In contrast, when BofA is present, the half-life of SpoIVFA increases to approximately 10 minutes. nih.gov This stabilization is critical for SpoIVFA to accumulate to a level sufficient to inhibit the activity of SpoIVFB. nih.govpnas.org
The degradation of uncomplexed SpoIVFA is mediated, at least in part, by the membrane-bound ATP-dependent protease FtsH . nih.gov In ftsH null (B1181182) mutants, the accumulation of SpoIVFA is enhanced even in the absence of BofA, suggesting that FtsH is responsible for its turnover. nih.govnih.gov
Furthermore, SpoIVFA is a direct target of the signaling protease SpoIVB . nih.gov SpoIVB is synthesized in the forespore and is believed to traverse the membrane to cleave the extracellular domain of SpoIVFA in the mother cell. researchgate.netpnas.orguni-goettingen.de This cleavage event is a critical intercellular signal that triggers the activation of pro-σK processing by disrupting the inhibitory complex of SpoIVFA-BofA-SpoIVFB. researchgate.netbiorxiv.org Interestingly, the loss of SpoIVFA upon translational arrest (e.g., by the addition of inhibitors) is not sufficient to trigger pro-σK processing, indicating that the specific cleavage by SpoIVB provides a distinct activation signal beyond simply removing SpoIVFA. asm.orgnih.gov Another protease, CtpB , has also been shown to cleave SpoIVFA, contributing to the fine-tuning of σK activation. asm.org
| Regulatory Protein | Effect on SpoIVFA | Mechanism |
| BofA | Stabilization | Forms a complex with SpoIVFA, protecting it from proteolysis. nih.govbiorxiv.org |
| FtsH | Degradation | Acts as a protease that degrades uncomplexed SpoIVFA. nih.govnih.gov |
| SpoIVB | Cleavage/Degradation | A signaling protease from the forespore that cleaves SpoIVFA, leading to the activation of pro-σK processing. nih.govresearchgate.netbiorxiv.org |
| CtpB | Cleavage | A secondary protease that can also cleave SpoIVFA. asm.org |
Molecular Architecture and Domain Organization of Spoivfa Protein
Integral Membrane Protein Characteristics of SpoIVFA Protein
SpoIVFA is firmly established as an integral membrane protein. harvard.edupnas.orgnih.govpnas.orgnih.govnih.govasm.orgasm.orguni-goettingen.de Its localization is specifically within the mother cell membrane that surrounds the developing forespore, also known as the outer forespore membrane (OFM). harvard.edupnas.orgpnas.orgnih.govasm.orguni-goettingen.deresearchgate.net This precise subcellular localization is critical for its function in the σK processing complex. SpoIVFA plays a central role in assembling and anchoring this complex within the OFM. harvard.edu The proper localization of SpoIVFA itself is dependent on a network of interactions with other proteins synthesized in both the mother cell and the forespore, including SpoIID, SpoIIP, SpoIIM, BofA, SpoIIIAH, and SpoIIQ. harvard.edu
Analysis of Transmembrane Segment Topology of this compound
Experimental analysis, primarily utilizing chimeric fusions with reporter enzymes like alkaline phosphatase (PhoA) and beta-galactosidase (LacZ) in Escherichia coli, has revealed the membrane topology of SpoIVFA. These studies indicate that SpoIVFA possesses a single transmembrane-spanning domain. nih.govnih.govasm.orgasm.org This transmembrane segment is estimated to be located approximately between residues 73 and 90 of the protein sequence. nih.govasm.org Based on these findings, the N-terminus of the this compound is situated in the mother cell cytoplasm, while the C-terminus is oriented towards the intermembrane space, the compartment located between the inner and outer forespore membranes. asm.org
The single transmembrane domain of SpoIVFA is particularly significant as it has been identified as the principal determinant in stabilizing the 6-transmembrane configuration of SpoIVFB, a key interaction partner in the σK processing complex. nih.govasm.orgasm.org
A summary of the determined topology is presented in the table below:
| Feature | Location | Experimental Evidence |
| N-terminus | Mother cell cytoplasm | phoA/lacZ fusions asm.org |
| Transmembrane Domain | Spanning the outer forespore membrane | phoA/lacZ fusions nih.govnih.govasm.orgasm.org |
| C-terminus | Intermembrane space (between forespore and mother cell membranes) | phoA/lacZ fusions asm.org |
Functional Domains within this compound
Beyond its integral membrane nature and single transmembrane segment, SpoIVFA contains functional domains critical for its role in sporulation. It is a core component of a trimeric membrane complex with SpoIVFB and BofA, which collectively regulates the activation of σK. harvard.edunih.govasm.org
One of the primary functions of SpoIVFA is the positive regulation of SpoIVFB by stabilizing its active conformation. SpoIVFB, the putative protease responsible for cleaving pro-σK, can exist in different transmembrane configurations (4-transmembrane or 6-transmembrane). nih.govasm.org SpoIVFA is required to stabilize SpoIVFB in its 6-transmembrane configuration, which is believed to be the catalytically relevant form for pro-σK processing. nih.govnih.govasm.orgasm.org The single transmembrane domain of SpoIVFA is crucial for this stabilization effect. nih.govasm.orgasm.org
In addition to its stabilizing role, SpoIVFA, in conjunction with BofA, acts as a negative regulator of SpoIVFB activity. nih.govpnas.orgasm.orgasm.orgasm.org This inhibitory function is mediated, at least in part, by the C-terminal region of SpoIVFA, which resides in the intermembrane space. asm.orgasm.org The inhibitory proteins, including SpoIVFA, are thought to block access of the substrate (pro-σK) to the active site cleft of SpoIVFB. elifesciences.org
Interestingly, SpoIVFA has been noted to contain a domain that shares similarity with proteins involved in peptidoglycan remodeling. harvard.edupnas.org This putative peptidoglycan remodeling domain is located in the region of SpoIVFA that is exposed to the intermembrane space. pnas.orgnih.gov It has been proposed that this domain might facilitate the capture or anchoring of SpoIVFA within the engulfing septal membrane through interactions with the peptidoglycan layer that is sandwiched between the two membranes surrounding the forespore. pnas.orgnih.gov
The negative regulation imposed by SpoIVFA and BofA on SpoIVFB is relieved by signaling from the forespore, specifically through the action of the serine proteases SpoIVB and CtpB. asm.orguni-goettingen.deasm.org These signaling proteins cleave SpoIVFA at specific sites. SpoIVB is thought to perform an initial cleavage of the ectodomain of SpoIVFA, while CtpB is responsible for a second cleavage event that removes the domain inhibiting SpoIVFB. uni-goettingen.de This proteolytic cleavage of SpoIVFA is a critical step in triggering the activation of the pro-σK processing complex and allowing the maturation of σK. asm.orguni-goettingen.deasm.org
Intramolecular and Intermolecular Interactions of Spoivfa Protein
Formation of the SpoIVFA-SpoIVFB-BofA Protein Complexasm.orgnih.govasm.orgelifesciences.orgoup.com
During Bacillus subtilis sporulation, the activation of the late mother cell transcription factor σK is tightly regulated. This regulation involves a membrane-embedded metalloprotease, SpoIVFB, which is responsible for cleaving the inactive precursor, pro-σK, to its active form σK. SpoIVFB's activity is kept in check by forming a complex with two other membrane proteins, SpoIVFA and BofA nih.govelifesciences.orgnih.gov. This trimeric complex, SpoIVFA-SpoIVFB-BofA, localizes to the outer forespore membrane during engulfment elifesciences.org.
Role of SpoIVFA Protein in Complex Assembly and Stabilityasm.orgmsu.eduelifesciences.orgnih.gov
SpoIVFA is an integral membrane protein synthesized in the mother cell under the control of σE asm.orgharvard.edu. It is crucial for the assembly and stability of the inhibitory complex. Research indicates that SpoIVFA is required to stabilize SpoIVFB in the membrane, promoting its 6-transmembrane configuration asm.org. When SpoIVFB is expressed alone, it tends to adopt a 4-transmembrane configuration, but coexpression with SpoIVFA favors the 6-transmembrane form asm.org. BofA also has a positive effect on the assembly of both SpoIVFA and SpoIVFB asm.org. SpoIVFA appears to play a central role in anchoring the signaling complex in the outer forespore membrane harvard.edu. Studies suggest that SpoIVFA acts as a stabilizing scaffold for the complex msu.eduelifesciences.org. A structural model predicts that SpoIVFA bridges the C-terminal region of BofA and SpoIVFB, contributing to the formation of a stable membrane-embedded inhibition complex elifesciences.orgbiorxiv.orgresearchgate.net.
Dynamic Protein-Protein Interactions Governing this compound Localizationasm.orgbiorxiv.org
The proper localization of SpoIVFA to the sporulation septum and the outer forespore membrane is crucial for its function in the SpoIVFB-BofA complex and for intercompartmental signaling. This localization is achieved through a dynamic network of interactions with proteins in both the mother cell and the forespore asm.orgharvard.edunih.gov.
Interactions with Mother Cell Proteins (e.g., SpoIID, SpoIIP, SpoIIM, SpoIIIAH, BofA)asm.orgbiorxiv.orgnih.gov
SpoIVFA interacts with several proteins synthesized in the mother cell. These include SpoIID, SpoIIP, and SpoIIM, which together form the DMP complex responsible for degrading the peptidoglycan between the mother cell and forespore membranes asm.org. This degradation is necessary for the engulfment process and facilitates interactions between proteins in the two compartments asm.org. SpoIVFA also interacts with BofA, as discussed in the context of the inhibitory complex asm.orgnih.gov. Another significant interaction is with SpoIIIAH, a polytopic membrane protein in the mother cell membrane that is part of the SpoIIIA complex asm.org. SpoIIIAH interacts with SpoIIQ in the forespore, forming a channel between the two compartments asm.orgresearchgate.net. SpoIVFA's localization is dependent on SpoIIIAH, as well as SpoIID, SpoIIP, SpoIIM, and BofA, indicating a complex web of interactions that anchor SpoIVFA in the septal membrane harvard.edunih.gov.
Interactions with Forespore Proteins (e.g., SpoIIQ)asm.orgbiorxiv.org
SpoIVFA also interacts with proteins produced in the forespore, most notably SpoIIQ asm.orgharvard.edunih.gov. SpoIIQ is a forespore membrane protein whose localization to the forespore membrane is dependent on the degradation of septal peptidoglycan by SpoIID and SpoIIP and is stabilized by an interaction with SpoIIIAH asm.org. The interaction between SpoIIQ and SpoIIIAH occurs in the intermembrane space and is crucial for anchoring SpoIIIAH to the septum asm.org. While SpoIVFA is a mother cell protein, its proper localization is dependent on the presence of SpoIIQ in the forespore harvard.edunih.gov. This highlights the intercompartmental nature of the protein network that governs SpoIVFA localization.
Intercompartmental "Zipper-like" Anchoring Mechanisms Involving SpoIVFA Proteinasm.orgbiorxiv.org
The localization of SpoIVFA is not solely dependent on interactions within the mother cell membrane but also involves interactions that span the space between the mother cell and forespore. The interaction between SpoIIIAH (mother cell) and SpoIIQ (forespore) forms a "zipper-like" anchor across the sporulation septum oup.comharvard.edunih.gov. This interaction is thought to be a key component of the web of protein interactions that ultimately anchors SpoIVFA in the septal membrane harvard.edunih.gov. Although SpoIVFA is on the mother cell side, its dependence on forespore proteins like SpoIIQ for proper localization strongly suggests that it is integrated into this intercompartmental anchoring mechanism harvard.edunih.gov. This intricate network of interactions, involving proteins from both cellular compartments, ensures the precise positioning of the SpoIVFA-SpoIVFB-BofA complex at the site where pro-σK processing needs to occur.
Mechanistic Role of Spoivfa Protein in Signal Transduction Pathways
SpoIVFA Protein as a Key Component of the σK Activation Checkpoint
The σK activation checkpoint serves as a vital link between developmental events occurring in the forespore and gene expression in the mother cell during Bacillus subtilis sporulation. researchgate.netrhul.ac.uknih.gov SpoIVFA is an integral membrane protein situated in the outer forespore membrane, where it forms a complex with the metalloprotease SpoIVFB and another protein, BofA. asm.orgnih.govharvard.eduasm.orgpnas.orgnih.govelifesciences.orgnih.govnih.gov This ternary complex acts as an inhibitory unit, preventing premature activation of SpoIVFB and thus maintaining pro-σK in its inactive state. asm.orgnih.govharvard.edupnas.orgnih.govresearchgate.netelifesciences.orgnih.gov The proper localization and assembly of this inhibitory complex in the outer forespore membrane are dependent on SpoIVFA, highlighting its foundational role in the checkpoint mechanism. nih.govharvard.edu Studies have shown that in the absence of SpoIVFA, both SpoIVFB and BofA fail to localize correctly. harvard.edu
Modulation of SpoIVFB Metalloprotease Activity by this compound
SpoIVFA, in concert with BofA, exerts a significant inhibitory effect on the activity of SpoIVFB, the intramembrane metalloprotease responsible for cleaving pro-σK. asm.orgpnas.orgharvard.eduuniprot.orguniprot.orgmsu.edubiorxiv.orgplos.org This inhibition is essential to prevent the untimely activation of σK, which would disrupt the coordinated developmental program of sporulation. While BofA is considered the direct inhibitor of SpoIVFB, SpoIVFA plays a crucial supporting role by facilitating the formation and stability of the inhibitory complex. researchgate.netelifesciences.orgnih.gov
The mechanism by which SpoIVFA contributes to SpoIVFB inhibition involves influencing conformational dynamics within the complex and physically impeding access to the SpoIVFB active site. uniprot.orgbiorxiv.orgplos.org Although the precise structural rearrangements are still under investigation, experimental evidence, particularly from cross-linking studies, indicates that SpoIVFA, alongside BofA, obstructs the entry of the pro-σK substrate to the active site region of SpoIVFB. elifesciences.orgnih.govmsu.edubiorxiv.orgnih.govbiorxiv.org A proposed structural model suggests that SpoIVFA acts as a bridge between the C-terminal region of BofA and SpoIVFB, thereby stabilizing a membrane-embedded complex that effectively inhibits protease activity. elifesciences.orgmsu.edubiorxiv.orgbiorxiv.org
A key aspect of SpoIVFA's function is its direct involvement in regulating the accessibility of the pro-σK substrate to the SpoIVFB active site. uniprot.orgbiorxiv.orgplos.org By forming a complex with BofA that occupies or sterically hinders the active site cleft of SpoIVFB, SpoIVFA prevents the proteolytic cleavage of pro-σK. elifesciences.orgnih.govmsu.edubiorxiv.orgnih.govbiorxiv.org The relief of this inhibition is contingent upon the proteolytic degradation of SpoIVFA, which subsequently allows pro-σK to engage with the SpoIVFB active site and undergo processing into active σK. asm.orgnih.govharvard.edupnas.orgnih.govresearchgate.netnih.govplos.orgresearchgate.netsemanticscholar.org
Proteolytic Cleavage of this compound as a Signal Transduction Event
The proteolytic cleavage of SpoIVFA represents a critical signal transduction event that effectively communicates the completion of forespore development to the mother cell, thereby triggering the activation of SpoIVFB and the subsequent processing of pro-σK. pnas.orgelifesciences.orgrhul.ac.uk This cleavage is executed by specific signaling proteases synthesized within the forespore and secreted into the intermembrane space separating the two cellular compartments. nih.govharvard.edupnas.orgnih.govresearchgate.netresearchgate.netmdpi.com
The serine protease SpoIVB is a primary signaling molecule produced in the forespore under the transcriptional control of σG. nih.govharvard.edupnas.orgnih.govresearchgate.netresearchgate.net Upon secretion into the intermembrane space, SpoIVB initiates the activation cascade by cleaving the extracellular domain of SpoIVFA at multiple sites. nih.govharvard.edupnas.orgresearchgate.net This SpoIVB-mediated cleavage of SpoIVFA is an absolute requirement for the activation of pro-σK processing. nih.govharvard.edunih.govresearchgate.net The degradation or removal of SpoIVFA following this cleavage is essential for alleviating the inhibitory constraint on SpoIVFB. nih.govnih.gov
Consequences of this compound Cleavage for Complex Disassembly and Protease Activation
The this compound plays a critical inhibitory role in the activation of the intramembrane metalloprotease SpoIVFB during Bacillus subtilis sporulation. SpoIVFB is responsible for cleaving the precursor protein pro-σK to its active form, σK, a key transcription factor for late-stage sporulation gene expression in the mother cell nih.govnih.govasm.org. The activity of SpoIVFB is tightly regulated by forming an inhibitory complex with SpoIVFA and BofA proteins in the outer forespore membrane asm.orguniprot.orgnih.govelifesciences.org.
In this inhibited state, the complex prevents SpoIVFB from accessing and cleaving pro-σK pnas.orgresearchgate.net. Research suggests that BofA acts as the primary inhibitor by occupying the active site cleft of SpoIVFB, while SpoIVFA is crucial for localizing and stabilizing this inhibitory complex elifesciences.orgbiorxiv.org. SpoIVFA has been shown to have a single transmembrane domain and is required to stabilize the 6-transmembrane configuration of SpoIVFB in the membrane asm.org.
The signal to activate SpoIVFB and proceed with sporulation comes from the forespore compartment and involves the action of two signaling proteases, SpoIVB and CtpB nih.govfrontiersin.org. These proteases are secreted into the intermembrane space between the forespore and mother cell membranes nih.govfrontiersin.org. The cleavage of SpoIVFA by SpoIVB is a critical initial step in relieving the inhibition of SpoIVFB nih.govresearchgate.netfrontiersin.org. SpoIVB cleaves the extracellular domain of SpoIVFA at multiple sites frontiersin.org. This initial cleavage, potentially followed by further proteolysis of SpoIVFA by CtpB, is proposed to initiate the destabilization of the SpoIVFA-BofA-SpoIVFB inhibitory complex elifesciences.orgbiorxiv.org.
The consequences of SpoIVFA cleavage are central to the subsequent events leading to SpoIVFB activation. Cleavage is thought to alter the conformation or stability of the complex, particularly affecting the membrane-embedded C-terminal region of BofA, which is bridged to SpoIVFB by SpoIVFA elifesciences.orgbiorxiv.org. Destabilization of this region of BofA can expose it to further cleavage by CtpB, although CtpB cleavage of BofA is not strictly essential for SpoIVFB activation but hastens the process elifesciences.orgbiorxiv.org.
The ultimate consequence of SpoIVFA cleavage and the resulting complex disassembly (or significant conformational change) is the relief of steric hindrance imposed by BofA on the SpoIVFB active site elifesciences.orgpnas.orgbiorxiv.org. This allows the pro-sequence of pro-σK to access the now-active SpoIVFB protease pnas.orgresearchgate.net. SpoIVFB then cleaves the N-terminal pro-sequence from pro-σK, releasing mature, active σK into the mother cell cytoplasm elifesciences.orgpnas.org. Active σK can then bind to RNA polymerase and direct the transcription of genes necessary for the final stages of spore formation, including spore coat assembly and mother cell lysis pnas.org.
Detailed research findings highlight the intricate interactions within this complex. For instance, studies using chimeric forms of SpoIVFA and SpoIVFB with reporter enzymes (PhoA and LacZ) have helped determine their membrane topology and confirmed SpoIVFA's role in stabilizing SpoIVFB asm.org. Cross-linking experiments and structural modeling have provided insights into how BofA occupies the SpoIVFB active site and how SpoIVFA bridges BofA and SpoIVFB to form the inhibition complex elifesciences.orgbiorxiv.orgpnas.org.
The regulated proteolysis of SpoIVFA thus serves as a crucial control point in the signal transduction pathway that coordinates forespore development with mother cell gene expression, ensuring that the late stages of sporulation only proceed after specific developmental checkpoints are met nih.govasm.org.
| Component | Role in Complex | Effect of SpoIVFA Cleavage | Consequence for Protease Activity |
| SpoIVFA | Stabilizes inhibitory complex, bridges BofA/SpoIVFB | Cleaved by SpoIVB (and potentially CtpB) nih.govfrontiersin.org | Initiates complex destabilization elifesciences.orgbiorxiv.org |
| BofA | Primary inhibitor, occupies SpoIVFB active site elifesciences.orgpnas.org | Destabilized upon SpoIVFA cleavage, potentially cleaved by CtpB elifesciences.orgbiorxiv.org | Relief of steric hindrance at SpoIVFB active site elifesciences.orgpnas.orgbiorxiv.org |
| SpoIVFB | Intramembrane metalloprotease, cleaves pro-σK nih.govasm.org | Inhibition relieved due to complex changes pnas.orgresearchgate.net | Becomes proteolytically active, cleaves pro-σK elifesciences.orgpnas.org |
| pro-σK | Inactive precursor of σK nih.govnih.gov | Gains access to SpoIVFB active site pnas.orgresearchgate.net | Cleaved to active σK elifesciences.orgpnas.org |
Subcellular Localization and Dynamic Trafficking of Spoivfa Protein
Targeting of SpoIVFA Protein to the Mother Cell Septum
The targeting of SpoIVFA to the mother cell septum, specifically the membrane engulfing the forespore, is a complex process involving interactions with multiple proteins. Studies using GFP fusions have shown that SpoIVFA specifically localizes to this membrane during engulfment harvard.edu. This localization is not dependent on SpoIVFB, another protein it interacts with pnas.org. Instead, SpoIVFA's proper localization requires a network of interactions with both mother cell and forespore proteins harvard.edunih.gov.
SpoIVFA is synthesized in the mother cell under the control of the transcription factor σE harvard.eduuni-goettingen.de. Its localization to the engulfing membrane is essential for anchoring a signaling complex that includes SpoIVFB and BofA harvard.edu.
Factors Influencing this compound's Subcellular Distribution
The subcellular distribution of SpoIVFA is influenced by several factors, including its synthesis under σE control and interactions with a variety of other sporulation proteins. Proper localization of SpoIVFA requires five proteins synthesized in the mother cell under σE control (SpoIID, SpoIIP, SpoIIM, BofA, and SpoIIIAH) and one protein synthesized in the forespore under σF control (SpoIIQ) harvard.edunih.gov.
These proteins appear to have complementary and overlapping roles in anchoring SpoIVFA to the septal membrane, suggesting a complex web of interactions is responsible for its precise positioning harvard.edunih.gov. A direct biochemical interaction between the extracellular domains of the forespore protein SpoIIQ and the mother cell protein SpoIIIAH is thought to contribute to holding this anchoring web in place across the sporulation septum harvard.edunih.gov.
SpoIVFA, along with SpoIIIAH and SpoIVFB, localizes via a diffusion-and-capture mechanism. These proteins are initially inserted into the mother cell membrane and diffuse laterally until they are captured and enriched in the outer forespore membrane through interactions with other proteins researchgate.net. The SpoIIQ-SpoIIIAH zipper complex is involved in recruiting proteins required for engulfment-dependent gene expression to the septum, including SpoIVFA and SpoIVFB nih.gov.
The stability and accumulation of SpoIVFA are also influenced by other proteins. For instance, in the presence of BofA, SpoIVFA levels increase significantly and the protein is stabilized nih.gov. Conversely, increased accumulation of SpoIVFA can inhibit the activity of SpoIVFB nih.gov.
Implications of this compound Localization for Compartmentalized Gene Expression
The precise localization of SpoIVFA to the mother cell membrane surrounding the forespore is critical for coordinating gene expression between the two compartments during sporulation string-db.org. SpoIVFA is part of a signaling complex with SpoIVFB and BofA that is involved in the proteolytic activation of the mother cell transcription factor σK harvard.edustring-db.orguniprot.orgnih.govresearchgate.net.
The activation of σK is a late event in sporulation and is coupled to the completion of forespore engulfment nih.gov. SpoIVFB is the metalloprotease responsible for cleaving the pro-sequence from pro-σK to generate active σK string-db.orguniprot.orgnih.gov. SpoIVFA and BofA act as inhibitors of SpoIVFB, preventing premature activation of σK nih.govstring-db.orgnih.govresearchgate.net.
The forespore-produced protein SpoIVB is believed to signal across the intermembrane space and disrupt the SpoIVFA-BofA-SpoIVFB complex, thereby releasing SpoIVFB to process pro-σK cuni.czuniprot.org. This disruption involves SpoIVB cleaving SpoIVFA uniprot.orgresearchgate.netpnas.org. The localization of SpoIVFA to the engulfing membrane ensures that this regulatory complex is positioned correctly to respond to the signal from the forespore via SpoIVB, thus coupling σK activation in the mother cell to developmental progression in the forespore string-db.orgcuni.cz.
The compartmentalized activity of sigma factors like σF, σE, σG, and σK, coordinated by intercompartmental signaling pathways involving proteins like SpoIVFA, is fundamental to the successful differentiation of Bacillus subtilis into a heat-resistant spore nih.govcuni.cz.
Functional Significance of Spoivfa Protein: Genetic Analysis and Phenotypes
Analysis of spoIVFA Gene Mutants and their Sporulation Defects
Mutations in the spoIVFA gene can lead to significant defects in sporulation. The spoIVF locus is a two-cistron operon transcribed under the control of the sporulation transcription factor sigma E (σE), and its products, SpoIVFA and SpoIVFB, are likely integral membrane proteins. nih.gov Both gene products are required for efficient spore formation at 37°C. nih.gov However, the spoIVFA gene product is dispensable for spore formation at 30°C, suggesting a temperature-sensitive requirement for SpoIVFA function. nih.govuvigo.gal
Null (B1181182) mutations in spoIVFA exhibit a "bypass-of-forespore" phenotype at a permissive temperature for spore formation. nih.govuvigo.galnih.gov This phenotype indicates that in the absence of a functional SpoIVFA, the dependence of pro-σK processing on the action of the forespore transcription factor sigma G (σG) is relieved. nih.gov This suggests that SpoIVFA normally functions to inhibit SpoIVFB activity until a signal is received from the forespore. nih.govnih.gov
The absence of SpoIVFA leads to mislocalization of its partner proteins, SpoIVFB and BofA, which are also part of the signaling complex. harvard.edu SpoIVFA is crucial for assembling and anchoring this complex in the outer forespore membrane (OFM). harvard.edu While SpoIVFA localization to the OFM does not depend on SpoIVFB and is only slightly impaired in the absence of BofA, its absence profoundly affects the localization of the other two proteins. harvard.edu
Studies using GFP-SpoIVFA fusions have shown that proper localization of SpoIVFA requires the expression of several σE-dependent genes in the mother cell, including spoIID, spoIIP, spoIIM, bofA, and spoIIIAH, as well as the σF-dependent gene spoIIQ in the forespore. harvard.edu This indicates that the correct positioning of SpoIVFA is dependent on a network of protein interactions along and across the septum. harvard.edu
Mutations affecting SpoIVFA can result in premature activation of σK-directed gene expression. nih.govasm.org This premature activation, occurring about 30 minutes earlier than in wild-type cells, can lead to impaired sporulation efficiency. nih.govasm.org
Bypass Mutations and Their Impact on SpoIVFA Protein Function
Certain mutations, known as "bypass-of-forespore" (bof) mutations, particularly those mapping at the spoIVF locus, can relieve the dependence of pro-σK processing on the action of σG in the forespore. nih.govnih.gov Some of these bof mutations are located at the extreme 3' end of the spoIVFA cistron. nih.gov For instance, one such mutation results in a proline to serine substitution eight residues from the C-terminus of SpoIVFA, while another is a nonsense mutation causing the absence of the terminal six amino acid residues. nih.gov
These bof mutations in spoIVFA (sometimes referred to as bofB mutations) allow constitutive processing of pro-σK, bypassing the requirement for the SpoIVB gene product, which is normally transcribed by σG in the forespore and is essential for σK activation. nih.govasm.org This suggests that these bof mutations in SpoIVFA lead to a state where the inhibitory effect of SpoIVFA on SpoIVFB is relieved or counteracted, allowing SpoIVFB to process pro-σK prematurely. nih.govnih.govasm.org
The ability of bof mutations in spoIVFA to bypass the requirement for SpoIVB signaling highlights SpoIVFA's role as a negative regulator of SpoIVFB activity. nih.govnih.govnih.gov In the presence of these bypass mutations, pro-σK processing can occur even under conditions where forespore signaling is impaired, such as in the absence of SpoIVB or under conditions inhibiting translation or oxidative phosphorylation. nih.gov
Data from studies on bypass mutations suggest that SpoIVFA functions negatively in inhibiting the action of SpoIVFB. nih.gov A model proposes that SpoIVFB promotes pro-σK processing in response to a forespore signal that relieves the inhibitory effect of SpoIVFA on SpoIVFB. nih.gov
Genetic Dependencies and Regulatory Networks Involving this compound
SpoIVFA is integrated into a complex genetic and regulatory network that governs sporulation in Bacillus subtilis. Its transcription is primarily controlled by the mother-cell-specific transcription factor σE, which is activated early in sporulation. harvard.eduuni-goettingen.denih.gov The spoIVF operon is part of the σE regulon. uni-goettingen.de Expression of spoIVFA is also influenced by SpoIIID, another transcription factor active in the mother cell, which can repress spoIVFA expression. uni-goettingen.de
SpoIVFA functions within a membrane-bound complex alongside SpoIVFB and BofA. harvard.edunih.govpnas.org This heteromeric complex is localized in the mother-cell membrane surrounding the forespore. harvard.edunih.gov SpoIVFA is considered central to assembling and anchoring this signaling complex in the outer forespore membrane. harvard.edu In the absence of SpoIVFA, both SpoIVFB and BofA are mislocalized. harvard.edu
The activation of SpoIVFB, and thus processing of pro-σK, is tightly regulated and depends on signals from the forespore. researchgate.netnih.gov The forespore-specific serine peptidase SpoIVB is believed to be the key signal, crossing the inner forespore membrane and interacting with the SpoIVFA-SpoIVFB-BofA complex. nih.govnih.gov SpoIVB is thought to cleave the C-terminus of SpoIVFA, an event considered pivotal for activating SpoIVFB. researchgate.netnih.gov Another protease, CtpB, has also been implicated in cleaving the C-terminal ends of both SpoIVFA and BofA, contributing to the relief of SpoIVFB inhibition. researchgate.net
The levels of SpoIVFA and BofA decrease coincident with the onset of pro-σK cleavage, supporting the model that their degradation or modification permits SpoIVFB activity. researchgate.net However, the loss of SpoIVFA alone is not always sufficient to allow pro-σK processing under certain conditions, suggesting that forespore signaling via SpoIVB is necessary to activate the processing complex, potentially through functions beyond merely causing SpoIVFA loss. nih.gov
The localization of SpoIVFA itself is dependent on a network of interactions involving several other proteins. These include mother-cell proteins SpoIID, SpoIIP, SpoIIM, BofA, and SpoIIIAH (encoded by the spoIIIA operon), all under σE control, and the forespore protein SpoIIQ, under σF control. harvard.edu These proteins appear to have complementary and overlapping roles in anchoring SpoIVFA in the septal membrane, suggesting a complex web of interactions is responsible for its precise localization. harvard.edu Direct biochemical interaction has been demonstrated between the extracellular domains of the forespore protein SpoIIQ and the mother-cell protein SpoIIIAH, both required for SpoIVFA localization. harvard.edu
The regulatory network involving SpoIVFA ensures that σK activation and subsequent late mother-cell gene expression occur only after specific developmental events in both the mother cell and the forespore have been completed, acting as a crucial checkpoint in the sporulation process. ontosight.ainih.gov
Here is a summary of some key protein interactions involving SpoIVFA:
| Protein | Interaction with SpoIVFA | Effect | Source |
| SpoIVFB | Forms a complex with SpoIVFA and BofA | SpoIVFA inhibits SpoIVFB activity; SpoIVFA anchors SpoIVFB and BofA. | harvard.eduresearchgate.netnih.govpnas.org |
| BofA | Forms a complex with SpoIVFA and SpoIVFB | Inhibits SpoIVFB activity; SpoIVFA anchors BofA; Cleaved by CtpB. | harvard.eduresearchgate.netnih.govpnas.org |
| SpoIVB | Cleaves the C-terminus of SpoIVFA | Pivotal event for activating SpoIVFB. | researchgate.netnih.gov |
| CtpB | Cleaves the C-terminus of SpoIVFA and BofA | Contributes to relief of SpoIVFB inhibition. | researchgate.net |
| SpoIID | Required for proper localization of SpoIVFA | Part of the anchoring network. | harvard.edu |
| SpoIIP | Required for proper localization of SpoIVFA | Part of the anchoring network. | harvard.edu |
| SpoIIM | Required for proper localization of SpoIVFA | Part of the anchoring network. | harvard.edu |
| SpoIIIAH | Required for proper localization of SpoIVFA; Interacts with SpoIIQ | Part of the anchoring network. | harvard.edu |
| SpoIIQ | Required for proper localization of SpoIVFA; Interacts with SpoIIIAH | Part of the anchoring network. | harvard.edu |
| FtsH | Null mutation enhances SpoIVFA accumulation | Implicated in SpoIVFA turnover. | nih.govasm.org |
This table summarizes some of the known protein interactions and their effects related to SpoIVFA function and localization.
Evolutionary Biology and Comparative Genomics of Spoivfa Protein
Conservation of SpoIVFA Protein Homologs Across Bacterial Species
Comparative genomic analyses of Firmicutes, the phylum containing many endospore-forming bacteria, indicate that this compound homologs are strictly conserved among the subset of species capable of forming endospores. ebi.ac.uk This suggests that SpoIVFA is a key component of the core sporulation machinery in these organisms. However, the distribution of SpoIVFA is not universal across all spore-forming Firmicutes. For instance, the spoIVFA gene is reported to be absent in Clostridioides difficile and other species within the Clostridia class. biorxiv.orgresearchgate.netresearchgate.net
Despite its absence in some spore-forming lineages like Clostridia, SpoIVFA is found in other spore-forming bacilli, including notable human or plant pathogens such as Bacillus anthracis, Bacillus cereus, and Bacillus thuringiensis. elifesciences.org The presence of SpoIVFA in these diverse species underscores its conserved role within specific branches of the Firmicutes phylum that utilize a particular mechanism for σK activation.
Detailed research findings on SpoIVFA conservation can be summarized in the following table:
| Bacterial Species/Group | Sporulation Capability | Presence of SpoIVFA Homolog | Notes |
| Bacillus subtilis | Yes | Yes | Model organism, well-characterized role in σK activation. harvard.eduontosight.ai |
| Endospore-forming Firmicutes (general) | Yes | Strictly conserved in this subset. ebi.ac.uk | Considered part of the sporulation core set in these species. researchgate.netasm.org |
| Clostridioides difficile | Yes | No | spoIVFA gene is absent. biorxiv.orgresearchgate.netresearchgate.net |
| Other Clostridia species | Yes | No | spoIVFA gene is absent. biorxiv.orgresearchgate.net |
| Bacillus anthracis | Yes | Yes | Member of the Bacillus cereus group. elifesciences.org |
| Bacillus cereus | Yes | Yes | Member of the Bacillus cereus group. elifesciences.org |
| Bacillus thuringiensis | Yes | Yes | Member of the Bacillus cereus group. elifesciences.org |
| Non-spore-forming Firmicutes | No | Generally No | The protein is strictly conserved among endospore-forming species. ebi.ac.uk |
Comparative Analysis of this compound in Sporulation Pathways of Diverse Firmicutes
Comparative analysis of sporulation pathways in diverse Firmicutes reveals that while a core set of sporulation genes is conserved, there are significant variations, and SpoIVFA is a prime example of this divergence. researchgate.netasm.org In Bacillus subtilis, SpoIVFA is an integral membrane protein that forms a complex with SpoIVFB and BofA in the mother cell membrane. harvard.edunih.gov This complex is crucial for regulating the activity of the SpoIVFB protease, which cleaves and activates pro-σK. nih.govnih.gov SpoIVFA plays a central role in assembling and anchoring this signaling complex. harvard.edu
In contrast, in Clostridioides difficile, the mechanism for σK activation differs, and homologs of bofA, spoIVFA, and spoIVFB are absent. biorxiv.orgresearchgate.netbiorxiv.org C. difficile utilizes a different regulatory system for its sigma factors, and its sporulation pathway, while sharing some conserved elements with B. subtilis, exhibits lineage-specific adaptations. biorxiv.orgbiorxiv.org
The presence or absence of SpoIVFA and its associated proteins (SpoIVFB and BofA) in different Firmicutes highlights variations in the signal transduction pathways that govern the later stages of sporulation, particularly the activation of σK. This suggests that while the outcome (spore formation) is conserved, the molecular mechanisms employed to achieve it can differ significantly across different genera within Firmicutes.
Divergence and Specialization of this compound-related Signaling Systems
The divergence and specialization of SpoIVFA-related signaling systems are evident in the differential mechanisms of σK activation observed in various Firmicutes. In B. subtilis, SpoIVFA, along with BofA, acts as an inhibitor of the SpoIVFB protease. nih.govelifesciences.orgpnas.org The activation of σK is triggered by signals from the forespore (specifically the proteases SpoIVB and CtpB) that lead to the cleavage of SpoIVFA, thereby relieving the inhibition of SpoIVFB and allowing it to process pro-σK. nih.govpnas.org This intricate regulatory mechanism ensures that σK activation is tightly coupled to the completion of earlier sporulation events, such as engulfment. harvard.edunih.gov
The absence of SpoIVFA, SpoIVFB, and BofA in C. difficile indicates that this lineage has evolved alternative strategies for controlling the late stages of sporulation and σK activation. biorxiv.orgresearchgate.netbiorxiv.org This functional divergence in signaling components reflects the adaptation of the sporulation pathway to the specific ecological niches and lifestyles of different Firmicutes species. oup.comnih.gov The presence of SpoIVFA and its associated regulatory proteins in bacilli, but their absence in clostridia, exemplifies how different bacterial lineages have specialized their sporulation machinery while retaining the core ability to form resilient endospores. researchgate.netelifesciences.org
The comparative analysis of SpoIVFA and its role in σK activation pathways underscores the evolutionary plasticity of bacterial signaling systems and the diverse molecular solutions that have emerged to control fundamental biological processes like sporulation.
| Component/Mechanism | Bacillus subtilis | Clostridioides difficile |
| This compound | Present | Absent biorxiv.orgresearchgate.netresearchgate.net |
| SpoIVFB Protein | Present (σK protease) | Absent biorxiv.orgresearchgate.netbiorxiv.org |
| BofA Protein | Present (inhibitor of SpoIVFB) | Absent biorxiv.orgresearchgate.netbiorxiv.org |
| σK Activation Mechanism | Regulated intramembrane proteolysis of pro-σK by SpoIVFB, inhibited by SpoIVFA and BofA, triggered by forespore signals (SpoIVB, CtpB). nih.govnih.govpnas.org | Different mechanism; σK lacks a prosequence. researchgate.netnih.gov Homologs of SpoIVB and SpoIVB2 are present and involved. biorxiv.org |
| Role of SpoIVFA | Anchors and helps assemble the SpoIVFB-BofA inhibitory complex. harvard.edupnas.org Cleaved by forespore signals to relieve inhibition. nih.govpnas.org | Not applicable. |
Advanced Methodological Approaches for Spoivfa Protein Research
Recombinant Expression and Purification Strategies for SpoIVFA Protein
Obtaining sufficient quantities of pure this compound is a fundamental step for detailed biochemical and structural studies. Recombinant expression systems are commonly utilized for this purpose. The baculovirus system, for instance, is a method described for the expression and purification of recombinant proteins, offering strategies for optimizing production, scaling up, and purifying the target protein nih.gov. While the snippets specifically mention recombinant expression and purification in the context of other proteins like BofC or SpoIVFB researchgate.netpnas.org, the general principles and techniques described for recombinant protein production are applicable to SpoIVFA. These strategies often involve optimizing expression conditions in host organisms like E. coli or insect cells (e.g., Sf9 cells with baculovirus) and employing various chromatography techniques for purification nih.govneb.com. The NEBExpress™ portfolio, for example, provides solutions for expression and purification, including systems for MBP-fusion proteins and intein-based purification, highlighting the range of available tools neb.com.
In Vitro and In Vivo Assays for this compound Function and Interactions
Investigating the function and interactions of this compound requires a combination of in vitro and in vivo assays. These methods help to elucidate its role in the SpoIVF-SpoIVFB-BofA complex and its impact on SpoIVFB activity.
Biochemical Interaction Studies (e.g., Co-immunoprecipitation, Affinity Chromatography)
Biochemical techniques are essential for identifying and confirming protein-protein interactions involving SpoIVFA. Co-immunoprecipitation (Co-IP) is a widely used method to study interactions between known protein partners or to identify novel components of protein complexes nih.govnih.gov. It relies on using an antibody specific to a target protein (in this case, SpoIVFA or a known binding partner like SpoIVFB or BofA) to isolate the protein and any interacting partners from a complex mixture nih.gov. The precipitated complex can then be analyzed by techniques such as Western blotting or mass spectrometry to identify the co-precipitated proteins nih.govresearchgate.net.
Affinity chromatography is another powerful technique for isolating target proteins and studying protein-protein interactions. It utilizes the specific binding affinity between a protein and a ligand immobilized on a solid support creative-proteomics.com. This method offers high specificity and purity for protein isolation and can be used to capture protein complexes creative-proteomics.com. Affinity purification coupled with mass spectrometry (AP-MS) is a technique used to identify novel protein-protein interactions in physiological conditions nih.gov. Studies on the SpoIVFB complex have utilized co-purification assays to examine interactions between SpoIVFB and its inhibitors, BofA and SpoIVFA researchgate.netbiorxiv.org. While BofA and SpoIVFA did not prevent SpoIVFB from interacting with its substrate in these assays, they did interfere with cross-linking near the active site researchgate.netbiorxiv.org.
Proteolytic Assays and Cleavage Site Mapping
SpoIVFA is a target of proteolytic cleavage by forespore-signaling serine proteases, SpoIVB and CtpB, which is crucial for relieving the inhibition of SpoIVFB pnas.orgnih.gov. Proteolytic assays are used to study the cleavage of SpoIVFA by these proteases. These assays can be performed in vitro using recombinant proteins or in vivo using sporulating cells. Analyzing the resulting cleavage products helps to map the specific sites where SpoIVB and CtpB act on SpoIVFA nih.govnih.gov.
Research has shown that SpoIVB and CtpB trigger pro-σK processing by cleaving the extracellular domain of SpoIVFA nih.gov. Specific cleavage sites targeted by SpoIVB and CtpB in SpoIVFA have been identified, located in the linker region connecting different domains of SpoIVFA nih.gov. Mutational analysis of these cleavage sites can further confirm their importance for SpoIVFA processing and the subsequent activation of σK nih.gov. Mass spectrometry can be used for rapid and sensitive quantification of cleavage products and for verifying cleavage sites pnas.orgnih.gov.
Structural Biology Techniques Applied to this compound Complexes
Understanding the structural arrangement of SpoIVFA within the inhibitory complex with SpoIVFB and BofA is vital for deciphering the mechanism of SpoIVFB regulation. Structural biology techniques, including computational methods, contribute significantly to this understanding.
Cross-linking and Co-evolutionary Analysis for Structural Modeling
Cross-linking experiments provide information about the proximity of amino acid residues within a protein complex. By introducing chemical cross-linkers that form covalent bonds between residues in close spatial proximity, researchers can capture transient interactions and structural constraints researchgate.netbiorxiv.org. These constraints can then be used to guide structural modeling.
Co-evolutionary analysis examines the correlated evolution of amino acid residues in different proteins. If residues in two different proteins have co-evolved, it suggests that they are in close physical contact and functionally interacting researchgate.netbiorxiv.org. This information can also serve as constraints for building structural models of protein complexes. Combined cross-linking and co-evolutionary analyses have been used to develop structural models of SpoIVFB in complex with BofA and parts of SpoIVFA and substrate researchgate.netbiorxiv.orgelifesciences.orgsciety.org. These analyses predict that SpoIVFA bridges the C-terminal region of BofA and SpoIVFB, contributing to the formation of a membrane-embedded inhibitory complex researchgate.netbiorxiv.orgelifesciences.orgsciety.org.
Homology Modeling of this compound and its Binding Partners
Homology modeling, or comparative modeling, is a computational technique used to build a three-dimensional model of a protein based on the known experimental structure of a related homologous protein (template) wikipedia.orgresearchgate.net. This method is particularly useful when experimental structures of the target protein or its complex are not available. Homology modeling relies on the principle that evolutionary related proteins share similar structures wikipedia.orgbonvinlab.org.
In the context of SpoIVFA, homology modeling can be applied to predict the structure of SpoIVFA itself or its components within the larger inhibitory complex. By identifying homologous proteins with known structures, researchers can use the sequence alignment between SpoIVFA and the template to generate a structural model wikipedia.orgbonvinlab.org. Tools like SWISS-MODEL are fully automated servers for homology modeling bonvinlab.orgexpasy.org. Structural models of SpoIVFB in complex with BofA and parts of SpoIVFA have been built using partial homology and constraints from cross-linking and co-evolutionary analyses researchgate.netbiorxiv.orgelifesciences.org. These models provide insights into how SpoIVFA interacts with BofA and SpoIVFB to form the inhibitory complex researchgate.netbiorxiv.orgelifesciences.org. The quality of homology models depends on the sequence identity with the template structure wikipedia.org.
Live-Cell Imaging and Fluorescence Microscopy for this compound Dynamics
Live-cell imaging and fluorescence microscopy are indispensable tools for studying the spatial and temporal dynamics of proteins within living cells. For SpoIVFA, these techniques have been crucial in determining its localization during different stages of sporulation and understanding how this localization is established and maintained. By visualizing SpoIVFA in real-time or in fixed sporangia, researchers can gain insights into its movement, assembly into complexes, and interaction with other cellular components.
Fluorescence microscopy, often coupled with techniques like immunofluorescence, has demonstrated that SpoIVFA localizes specifically to the mother-cell membrane that engulfs the forespore during sporulation nih.gov. This localization is critical for its function in regulating the SpoIVFB metalloprotease and, consequently, the activation of σK nih.gov. Studies have shown that SpoIVFA, along with SpoIVFB and BofA, resides in this membrane, forming a signaling complex at the boundary between the forespore and the mother cell nih.govnih.gov. The precise localization of SpoIVFA to the outer forespore membrane has been confirmed through the use of fluorescent protein fusions nih.govharvard.edupnas.org.
GFP-Fusion Based Localization Studies
The use of Green Fluorescent Protein (GFP) fusions has revolutionized the study of protein localization in live bacterial cells. By genetically fusing the gfp gene to the spoIVFA gene, researchers can create a fluorescently tagged this compound (GFP-SpoIVFA or SpoIVFA-GFP) that can be visualized using fluorescence microscopy nih.govharvard.edunih.govpnas.orgasm.orgharvard.eduasm.org. This approach allows for the observation of SpoIVFA dynamics in living or fixed cells without the need for antibodies, which can be more disruptive.
Studies utilizing GFP-SpoIVFA fusions have confirmed that SpoIVFA specifically localizes to the mother-cell membrane surrounding the forespore during engulfment nih.govharvard.edu. This localization is dependent on sporulation-specific gene expression, particularly genes under the control of the sigma factor σE harvard.edu. When expressed during vegetative growth, GFP-SpoIVFA does not localize to the septum but is present in all membranes; however, upon induction of sporulation, it redistributes to the sporulation septum coincident with the onset of engulfment harvard.edu.
Detailed research findings from GFP-fusion studies include:
GFP-SpoIVFA localizes to the outer forespore membrane nih.govharvard.edu.
The localization of GFP-SpoIVFA to the septal membrane requires several other sporulation proteins, including SpoIID, SpoIIP, SpoIIM, BofA, and SpoIIIAH, suggesting a complex network of interactions is responsible for anchoring SpoIVFA harvard.edunih.gov.
SpoIVFA is crucial for the proper localization of its interacting partner, SpoIVFB. In the absence of SpoIVFA, SpoIVFB-GFP is mislocalized and uniformly distributed in all mother cell membranes nih.govpnas.org.
The localization of SpoIVFA itself is largely independent of SpoIVFB, and only slightly impaired in the absence of BofA nih.govharvard.edu.
Functional GFP-SpoIVFA fusions have been successfully used, indicating that the tag does not significantly interfere with the protein's activity or localization nih.govpnas.orgpnas.org.
These studies, often employing time-lapse microscopy on live cells, provide dynamic information about how SpoIVFA is targeted to and maintained at its functional location, highlighting the complex protein-protein interactions involved in establishing cellular asymmetry during sporulation.
An example of localization data that can be derived from GFP-fusion studies is presented conceptually below, illustrating the localization pattern of SpoIVFA-GFP in different conditions:
| Strain Background | SpoIVFA-GFP Localization Pattern | Key Observation | Source |
| Wild-type | Concentrated at the outer forespore membrane | Normal, functional localization. | nih.govharvard.edu |
| ΔspoIVFA | Not applicable (no SpoIVFA-GFP) | Used as a control to show dependence of SpoIVFB-GFP localization on SpoIVFA. | nih.govpnas.org |
| ΔbofA | Slightly impaired, some cytoplasmic membrane | BofA contributes to, but is not essential for, SpoIVFA localization. | nih.govharvard.edu |
| ΔspoIVFB | Proper localization at outer forespore membrane | SpoIVFA localization is independent of SpoIVFB. | nih.gov |
| ΔspoIID, ΔspoIIP, ΔspoIIM, ΔspoIIIAH | Partially disrupted septal localization | These proteins are required for efficient SpoIVFA anchoring. | harvard.edu |
| Vegetative Growth (under inducible promoter) | Uniformly distributed in all membranes | Sporulation-specific signals and proteins are needed for septal localization. | harvard.edu |
Genetic Engineering and Mutagenesis for Dissecting this compound Function
Genetic engineering and mutagenesis are fundamental approaches for understanding the function of SpoIVFA by altering the spoIVFA gene and observing the resulting phenotypic consequences. This involves creating mutations in the gene and/or expressing the protein in different cellular contexts.
Mutagenesis of the spoIVFA gene has revealed its essential role in sporulation, particularly at 37°C, although it may be dispensable at lower temperatures (30°C) nih.gov. Null (B1181182) mutations in spoIVFA lead to defects in sporulation ontosight.ai. Specific mutations within spoIVFA, known as bof mutations (bypass-of-forespore), were historically significant as they uncoupled mother-cell σK activation from forespore-specific signals pnas.orgnih.gov. These mutations, often located at the C-terminus of SpoIVFA, cause pro-σK processing to occur without the normal dependence on the SpoIVB signal protein and without the typical delay pnas.orgnih.gov. This suggests that SpoIVFA acts as a negative regulator of pro-σK processing pnas.orgpnas.orgnih.gov.
Genetic engineering techniques have also been employed to express SpoIVFA and its interacting partners in vegetative Bacillus subtilis cells, allowing researchers to study the minimal requirements for pro-σK processing and the regulatory roles of SpoIVFA and BofA outside the complex sporulation environment pnas.orgnih.gov. These studies demonstrated that a modified form of SpoIVFB is sufficient for pro-σK processing in vegetative cells, and that SpoIVFA, along with BofA, inhibits this process pnas.orgnih.gov. SpoIVFA was found to stimulate processing in this system, apparently by protecting SpoIVFB from degradation, while BofA inhibited processing in a SpoIVFA-dependent manner pnas.orgnih.gov. This synergistic inhibition by BofA and SpoIVFA is overcome by the SpoIVB signaling protein during normal sporulation pnas.orgnih.gov.
Key findings from genetic engineering and mutagenesis studies include:
spoIVFA is an essential sporulation gene, particularly at higher temperatures nih.govontosight.ai.
Mutations in spoIVFA can bypass the requirement for forespore signals in σK activation, highlighting its inhibitory role pnas.orgnih.gov.
SpoIVFA acts synergistically with BofA to inhibit SpoIVFB activity pnas.orgnih.govelifesciences.org.
SpoIVFA may play a role in stabilizing SpoIVFB pnas.orgpnas.orgnih.gov.
Engineered systems in vegetative cells have confirmed the direct inhibitory interaction between SpoIVFA/BofA and SpoIVFB pnas.orgnih.gov.
Mutagenesis studies continue to be valuable for identifying specific amino acid residues or domains within SpoIVFA that are critical for its interaction with other proteins (like SpoIVFB and BofA) and for its regulatory function. For example, genetic variants of BofA have been used to identify regions important for inhibiting SpoIVFB, and modeling suggests SpoIVFA helps bridge this interaction elifesciences.org.
Conceptual data illustrating the effect of spoIVFA mutations on pro-σK processing timing:
| Strain Background | Pro-σK Processing Timing (relative to wild-type) | Bypass of Forespore Signal? | Source |
| Wild-type | Normal (delayed, dependent on SpoIVB) | No | pnas.orgnih.gov |
| ΔspoIVFA | Earlier (at permissive temp) | Yes | nih.gov |
| spoIVFA bof mutations | Earlier | Yes | pnas.orgnih.gov |
These genetic and mutagenesis approaches, often used in conjunction with biochemical and imaging techniques, provide a powerful means to dissect the molecular mechanisms by which SpoIVFA functions in the complex regulatory network controlling Bacillus subtilis sporulation.
Q & A
Q. What is the functional role of SpoIVFA in regulating SpoIVFB protease activity during Bacillus subtilis sporulation?
SpoIVFA acts as a critical regulatory partner for the intramembrane protease SpoIVFB. Experimental studies using GFP-tagged SpoIVFB (SpoIVFB-GFP) reveal that SpoIVFA ensures proper localization of SpoIVFB to the septal membrane during sporulation. In the absence of SpoIVFA, SpoIVFB-GFP mislocalizes to the mother cell cytoplasmic membrane, disrupting its proteolytic activation of the transcription factor σᴷ. Immunoblot analyses confirm that SpoIVFA does not stabilize SpoIVFB protein levels but instead directs its spatial organization .
Q. How does SpoIVFA interact with BofA to inhibit SpoIVFB activity?
SpoIVFA forms a ternary complex with SpoIVFB and its inhibitor BofA, restricting SpoIVFB’s proteolytic activity until the appropriate developmental stage. Biochemical assays and genetic suppression studies demonstrate that SpoIVFA stabilizes BofA, which directly occupies SpoIVFB’s active site cleft. Mutagenesis of BofA residues near its transmembrane segment disrupts this inhibition, confirming a structural dependency on SpoIVFA for complex assembly .
Q. What experimental methods are used to analyze SpoIVFA’s subcellular localization?
Fluorescence microscopy of GFP-tagged SpoIVFA or SpoIVFB in wild-type and mutant strains is a primary method. For example, SpoIVFA mutants show diffuse SpoIVFB-GFP localization, whereas wild-type strains exhibit septal membrane-specific signals. Immunoblotting of fractionated membrane proteins further validates compartment-specific localization .
Advanced Research Questions
Q. How can researchers resolve contradictions in data regarding SpoIVFA’s role in SpoIVFB stabilization?
While fluorescence microscopy suggests SpoIVFA does not affect SpoIVFB levels, temperature-sensitive spoIVFA mutants reveal SpoIVFB instability at elevated temperatures. To reconcile this, controlled experiments comparing protein turnover rates (e.g., pulse-chase assays) under varying conditions are recommended. Immunoblotting with anti-SpoIVFB antibodies in spoIVFA null mutants under heat stress provides quantitative insights into conditional stability .
Q. What structural biology approaches elucidate SpoIVFA-BofA-SpoIVFB interactions?
Cross-linking coupled with mass spectrometry identifies physical interactions between BofA’s transmembrane segment and SpoIVFB’s active site. Cryo-EM studies of the ternary complex in lipid bilayers can map binding interfaces. Additionally, mutagenesis of SpoIVFA’s hydrophobic residues (e.g., alanine scanning) tests their role in membrane anchoring and complex assembly .
Q. How do genetic suppression experiments inform SpoIVFA-SpoIVFB functional interplay?
Suppressor mutations in spoIVFB that rescue spoIVFA null phenotypes reveal compensatory interactions. For instance, certain spoIVFB alleles restore σᴷ activation in the absence of SpoIVFA, suggesting SpoIVFB’s intrinsic activity can bypass SpoIVFA-dependent regulation under specific genetic backgrounds. Epistasis analysis and in vitro protease assays with purified mutant proteins validate these findings .
Q. What quantitative assays measure SpoIVFA’s impact on σᴷ activation kinetics?
Time-resolved sporulation assays track pro-σᴷ processing via Western blotting at hourly intervals. Combining this with SpoIVFA/BofA overexpression strains quantifies inhibition thresholds. Mathematical modeling of protease kinetics (e.g., Michaelis-Menten parameters) under varying SpoIVFA concentrations further dissects its regulatory role .
Methodological Guidelines
- For localization studies : Use dual fluorescent tagging (e.g., SpoIVFA-mCherry and SpoIVFB-GFP) with confocal microscopy to monitor co-localization dynamics in real time .
- For structural analysis : Employ cysteine cross-linking in E. coli membrane reconstitution systems to probe SpoIVFA-BofA-SpoIVFB interactions without endogenous B. subtilis proteases .
- For genetic suppression : Apply transposon mutagenesis screens in spoIVFA mutants to identify compensatory mutations, followed by whole-genome sequencing for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
